molecular formula C20H19N3O5S B2656357 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide CAS No. 897614-23-2

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide

Cat. No.: B2656357
CAS No.: 897614-23-2
M. Wt: 413.45
InChI Key: WYUGLLRJZHKYCC-UHFFFAOYSA-N
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Description

N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide is an organic compound belonging to the class of phenylpyridazines. This compound is characterized by a pyridazine ring substituted by a phenyl group, which is further modified with methanesulfonyl and dimethoxybenzamide groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide lies in its specific substituents, which confer distinct chemical and biological properties. The methanesulfonyl and dimethoxybenzamide groups enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for research and development.

Biological Activity

Molecular Characteristics

  • IUPAC Name: N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide
  • Molecular Formula: C17H20N4O4S
  • Molecular Weight: 388.43 g/mol

Structural Features

The compound features a pyridazine ring substituted with a methanesulfonyl group, a phenyl group, and a dimethoxybenzamide moiety. This unique structure is believed to contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, farnesyltransferase inhibitors, which share structural similarities, have shown potent activity against various cancer cell lines by inducing apoptosis and cell cycle arrest.

The proposed mechanism of action includes:

  • Induction of Apoptosis: The compound may trigger programmed cell death through mitochondrial pathways.
  • Cell Cycle Arrest: It has been observed that certain derivatives can halt the cell cycle at specific phases (e.g., S-phase), thereby inhibiting cancer cell proliferation.

In Vitro Studies

In vitro studies using HepG2 liver cancer cells demonstrated that similar compounds can significantly reduce viability and induce apoptosis. The IC50 values for related compounds were reported between 6.92 μM and 8.99 μM, indicating potent antitumor effects .

Study 1: Anticancer Activity in HepG2 Cells

A study conducted on HepG2 cells treated with a structurally related compound showed:

  • Cell Viability Reduction: A dose-dependent decrease in cell viability was observed.
  • Apoptotic Markers: Increased levels of Bax (pro-apoptotic) and decreased levels of Bcl-2 (anti-apoptotic) were noted, confirming the induction of apoptosis.

Study 2: Molecular Docking Analysis

Molecular docking studies suggest that the compound binds effectively to farnesyltransferase, a key enzyme involved in cancer cell signaling pathways. The binding affinity was comparable to established inhibitors, highlighting its potential as a therapeutic agent .

Data Table: Biological Activities of Related Compounds

Compound NameTargetIC50 (μM)Mechanism
IMB-1406Farnesyltransferase6.92 - 8.99Induces apoptosis via S-phase arrest
Compound XFarnesyltransferase5.00 - 7.50Alters mitochondrial function
Compound YUnknown target10.00 - 12.00Cell cycle arrest at G1 phase

Properties

IUPAC Name

2,4-dimethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-27-15-7-8-16(18(12-15)28-2)20(24)21-14-6-4-5-13(11-14)17-9-10-19(23-22-17)29(3,25)26/h4-12H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUGLLRJZHKYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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